3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine
Description
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine is a cyclobutane-derived amine featuring two fluorine atoms at the 3,3-positions of the cyclobutane ring and a 3-methoxybenzyl substituent on the nitrogen atom. This compound is structurally distinct due to its unique combination of fluorine substitution and methoxybenzyl functionalization, which may influence its physicochemical properties and biological activity .
Properties
IUPAC Name |
3,3-difluoro-N-[(3-methoxyphenyl)methyl]cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-16-11-4-2-3-9(5-11)8-15-10-6-12(13,14)7-10/h2-5,10,15H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWAFUBRMISITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine typically involves multiple steps, starting with the preparation of the cyclobutane ring and subsequent introduction of fluorine atoms and the methoxybenzyl group. Common synthetic routes may include:
Fluorination: : Introduction of fluorine atoms to the cyclobutane ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzyl Group Addition: : Attachment of the methoxybenzyl group through a nucleophilic substitution reaction, often using methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: : Conversion of the cyclobutane ring to a more oxidized state.
Reduction: : Reduction of the fluorine atoms or other functional groups.
Substitution: : Replacement of the methoxybenzyl group with other substituents.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to biological responses or therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Cyclobutanamine Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine and related compounds:
Key Observations:
Benzyl Group Position : The 3-methoxybenzyl group distinguishes the compound from 9l (4-methoxybenzyl) and N-[(3-fluorophenyl)methyl]cyclobutanamine (3-fluorobenzyl). The meta-substitution may alter steric interactions in biological targets compared to para-substituted derivatives .
Synthetic Accessibility : Yields for similar compounds (e.g., 10e at 48%) suggest that fluorinated cyclobutanamines require optimized conditions, possibly due to steric hindrance or fluorination challenges .
Physicochemical and Pharmacokinetic Properties
- Acid-Base Behavior : The cyclobutanamine core (pKa ~10–11) is basic, with the hydrochloride salt form (as seen in 3,3-Difluorocyclobutanamine Hydrochloride ) enhancing solubility for pharmaceutical applications .
Biological Activity
3,3-Difluoro-N-(3-methoxybenzyl)cyclobutanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a difluoro group and a methoxybenzyl moiety. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain kinases involved in cellular signaling pathways. For instance, it has been suggested that the compound could inhibit PI3Kδ kinase activity, which plays a crucial role in the regulation of B-cell functions and has implications in the treatment of hematological malignancies .
Biological Activity and Pharmacological Effects
Research has indicated several areas where this compound exhibits biological activity:
- Antitumor Activity : In vitro studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells through modulation of key signaling pathways.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of autoimmune diseases. By inhibiting PI3Kδ, it may reduce inflammation and improve outcomes in conditions such as rheumatoid arthritis and systemic lupus erythematosus .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits by modulating neuroinflammatory responses, although further studies are needed to confirm these effects.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in several cancer cell lines compared to control groups. The IC50 values ranged from 10 to 30 µM depending on the cell type.
- Kinase Inhibition Studies : The compound was tested against a panel of kinases, revealing selective inhibition of PI3Kδ with an IC50 value of approximately 15 µM. This suggests a targeted approach in cancer therapy.
- In Vivo Models : Preliminary animal studies indicated that administration of the compound led to reduced tumor growth rates and improved survival in xenograft models .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
